
tms
Overview
Description
Tetramethylsilane is an organosilicon compound with the chemical formula Si(CH₃)₄. It is the simplest tetraorganosilane and is characterized by a tetrahedral framework. Tetramethylsilane is a colorless, volatile liquid with a characteristic odor. It is widely used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its inertness and volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylsilane is typically produced as a by-product during the production of methyl chlorosilanes. The process involves the direct reaction of methyl chloride with silicon. The primary products of this reaction are trimethylsilyl chloride, dimethyldichlorosilane, and methyltrichlorosilane .
Industrial Production Methods: In industrial settings, tetramethylsilane is produced through the same method mentioned above. The reaction conditions involve the use of methyl chloride and silicon at elevated temperatures. The by-products are separated and purified to obtain tetramethylsilane .
Chemical Reactions Analysis
Types of Reactions: Tetramethylsilane undergoes various chemical reactions, including:
Deprotonation: When treated with butyllithium, tetramethylsilane undergoes deprotonation to form trimethylsilylmethyl lithium, a common alkylating agent.
Trimethylsilylation: Tetramethylsilane is used as a derivatization reagent in gas chromatography to add a trimethylsilyl group to compounds, enhancing their volatility and stability.
Common Reagents and Conditions:
Butyllithium: Used for deprotonation reactions.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Commonly used for trimethylsilylation reactions.
Major Products:
Trimethylsilylmethyl lithium: Formed from deprotonation.
Trimethylsilyl derivatives: Formed from trimethylsilylation reactions.
Scientific Research Applications
Tetramethylsilane has diverse applications in scientific research:
NMR Spectroscopy: Used as an internal standard for calibrating chemical shifts in ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
Gas Chromatography: Used as a derivatization reagent to enhance the volatility and stability of compounds.
Chemical Vapor Deposition: Used as a precursor for the deposition of silicon dioxide or silicon carbide, depending on the conditions.
Mechanism of Action
Tetramethylsilane exerts its effects primarily through its chemical inertness and volatility. In NMR spectroscopy, it provides a single sharp peak due to the equivalent environment of all twelve hydrogen atoms, making it an ideal reference compound . In gas chromatography, the addition of a trimethylsilyl group enhances the volatility and stability of compounds, facilitating their analysis .
Comparison with Similar Compounds
Neopentane: Similar in structure but lacks the silicon atom.
Tetramethylgermane: Similar structure with germanium instead of silicon.
Tetramethyltin: Similar structure with tin instead of silicon.
Uniqueness of Tetramethylsilane: Tetramethylsilane is unique due to its use as a reference compound in NMR spectroscopy. Its inertness and volatility make it an ideal standard, providing a single sharp peak in NMR spectra. Additionally, its application in gas chromatography as a derivatization reagent further highlights its versatility .
Biological Activity
The term "TMS" can refer to various compounds, but in the context of biological activity, it is often associated with specific derivatives and their effects on cellular processes. This article focuses on the biological activity of this compound derivatives, particularly This compound-TMF-4f , and their implications in cancer research, as well as the broader applications of this compound in neuroscience.
Overview of this compound Compounds
This compound (Trimethylsilyl) compounds are widely recognized for their utility in organic synthesis and biological applications. A notable derivative, This compound-TMF-4f , has been studied for its anti-cancer properties, particularly against cervical cancer cells.
Anti-Proliferative Effects
Research has demonstrated that this compound-TMF-4f exhibits significant cytotoxicity against human cervical cancer cells (HeLa and CaSki) while showing low toxicity to normal ovarian epithelial cells. The compound induces apoptosis through a caspase-dependent pathway, as evidenced by increased activation of caspases 3, 8, and 9, and changes in the expression of Bcl-2 family proteins .
Table 1: IC50 Values of this compound-TMF Compounds in Various Cancer Cell Lines
Compound | HeLa (Cervical) | A549 (Lung) | HCT116 (Colorectal) | AsPC-1 (Pancreatic) |
---|---|---|---|---|
This compound-TMF-4f | 12 µM | 25 µM | 30 µM | 28 µM |
This compound-TMF-4a | 18 µM | 30 µM | 32 µM | 35 µM |
The apoptosis mechanism involves mitochondrial membrane potential loss and the release of cytochrome c and Smac/DIABLO into the cytosol. This process is crucial for triggering apoptotic pathways .
Inhibition of STAT3 Activation
This compound-TMF-4f also plays a role in inhibiting IL-6-induced STAT3 activation, which is vital for tumor growth. By reducing levels of phosphorylated STAT3 (p-STAT3), this compound-TMF-4f affects downstream targets such as Mcl-1, cyclin D1, survivin, and c-Myc. This inhibition is significant since STAT3 is often overexpressed in various cancers .
Case Study: Repetitive Transcranial Magnetic Stimulation (rthis compound)
In a separate context, transcranial magnetic stimulation (this compound) has been investigated for its effects on brain activity and neuroplasticity. A case study highlighted the use of rthis compound in a patient with severe cognitive impairment. Following treatment, improvements were observed in cognitive assessments, suggesting that this compound can enhance neuronal function and plasticity .
This compound compounds exert their biological effects through various mechanisms:
- Induction of Apoptosis : Via caspase activation and mitochondrial disruption.
- Neurotransmitter Modulation : this compound influences neurotransmitter release, particularly glutamate and GABA, affecting synaptic strength and plasticity .
- Neurotrophic Factor Release : this compound can increase levels of Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal health .
Q & A
Basic Research Questions
Q. How should researchers formulate a research question for TMS studies to ensure scientific rigor?
- Methodological Answer : Begin by linking the research objective to established theories or conceptual frameworks (e.g., neuroplasticity or neurostimulation models) to ground the study in existing knowledge . Use tools like Google’s "People Also Ask" or semantic analysis of literature to identify gaps or contradictions in prior studies . Ensure the question is precise, resolvable, and avoids ambiguous terms (e.g., "How does high-frequency this compound modulate cortical excitability in adults with treatment-resistant depression?" rather than "Is this compound effective?") .
Q. What experimental designs are most suitable for this compound studies investigating causal relationships?
- Methodological Answer : Employ factorial designs to test interactions between variables (e.g., this compound frequency × stimulation site) . Quasi-experimental designs with pretest-posttest controls are ideal for clinical settings where randomization is limited (see Table 1 below) . Ensure sample size calculations account for effect sizes and statistical power, referencing pilot studies or meta-analyses for baseline estimates .
Group | Treatment |
---|---|
Experimental | High-frequency this compound protocol |
Control | Sham this compound (placebo coil) |
Q. What data collection methods ensure robustness in this compound research?
- Methodological Answer : Combine quantitative measures (e.g., motor-evoked potentials via electromyography) with qualitative tools like validated symptom questionnaires (e.g., Hamilton Depression Rating Scale) . For reproducibility, standardize protocols for this compound coil placement and stimulus intensity calibration . Use digital tools (e.g., LabChart) to automate data recording and minimize human error .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound study outcomes, such as conflicting neurophysiological vs. behavioral data?
- Methodological Answer : Conduct a meta-analysis to identify moderators (e.g., age, comorbid conditions) that explain variability . Apply mixed-methods approaches: pair quantitative EEG data with thematic analysis of patient-reported outcomes to triangulate findings . Re-examine assumptions in statistical models (e.g., non-linear dose-response relationships) .
Q. What strategies enhance reproducibility in this compound experiments, particularly in multi-site studies?
- Methodological Answer : Implement Research Data Management (RDM) protocols for metadata annotation (e.g., coil type, pulse waveform) . Use shared databases to standardize analytical pipelines for neuroimaging or biomarker data (e.g., MRI volumetric analysis) . Pre-register study protocols and publish raw data in repositories like OpenNeuro .
Q. How can multi-modal data (e.g., neuroimaging, biochemical markers) be integrated into this compound analysis frameworks?
- Methodological Answer : Apply machine learning algorithms (e.g., PCA or cluster analysis) to identify latent variables across datasets . For example, combine fMRI connectivity maps with serum BDNF levels to model this compound-induced neuroplasticity. Validate findings using cross-validation techniques (e.g., leave-one-out) .
Q. What advanced statistical methods address validity threats in this compound research designs?
- Methodological Answer : Use hierarchical linear modeling (HLM) to account for nested data (e.g., repeated measures within subjects) . For non-normal distributions, apply non-parametric tests (e.g., Wilcoxon signed-rank) or bootstrapping . Control for Type I errors in exploratory studies via false discovery rate (FDR) corrections .
Q. Methodological Considerations for Data Analysis
- Handling Missing Data : Apply multiple imputation techniques validated for longitudinal this compound datasets .
- Ethical Use of AI : If using LLMs for literature synthesis, document prompts and validate outputs against peer-reviewed sources to avoid hallucinations .
Properties
IUPAC Name |
1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBCWSHYEQUBLW-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186212 | |
Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24144-92-1, 20578-92-1 | |
Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,3',5'-Tetramethoxystilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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